molecular formula C10H14BNO4 B598737 (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid CAS No. 1203649-61-9

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B598737
CAS No.: 1203649-61-9
M. Wt: 223.035
InChI Key: MDJIOQIEIHFNNZ-UHFFFAOYSA-N
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Description

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is primarily through its role as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The products of this reaction can be involved in various downstream biochemical pathways, depending on the specific reactants and conditions .

Pharmacokinetics

It’s worth noting that the properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of polarizable substituents, and the nature of the boronate ester group .

Result of Action

The primary result of the action of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Factors such as the choice of solvent, temperature, and the presence of base can affect the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to promote the formation of the boronic acid derivative. The tert-butoxycarbonyl group is introduced through a subsequent reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing reaction rates and yields. The use of automated systems for reagent addition and product isolation further streamlines the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and natural products.

Biology and Medicine

In biology and medicine, this compound is used in the development of small molecule inhibitors and other bioactive compounds. Its ability to form stable carbon-carbon bonds makes it an essential tool in medicinal chemistry for the synthesis of drug candidates.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in forming various chemical bonds makes it a key reagent in material science.

Comparison with Similar Compounds

Similar Compounds

  • (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid
  • (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
  • (5-(tert-Butylcarbamoyl)pyridine-3-boronic acid)

Uniqueness

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its tert-butoxycarbonyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial, such as in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJIOQIEIHFNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728944
Record name [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203649-61-9
Record name [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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